An In-depth Technical Guide to 3-Chloro-N-methoxy-N-methylbenzamide: A Versatile Weinreb Amide for Modern Synthesis
An In-depth Technical Guide to 3-Chloro-N-methoxy-N-methylbenzamide: A Versatile Weinreb Amide for Modern Synthesis
Introduction: The Strategic Importance of 3-Chloro-N-methoxy-N-methylbenzamide in Synthesis
In the landscape of modern organic synthesis, the pursuit of selective and high-yielding transformations is paramount. Among the arsenal of functional groups available to the discerning chemist, the Weinreb amide stands out for its remarkable stability and predictable reactivity. 3-Chloro-N-methoxy-N-methylbenzamide, a prominent member of this class, has emerged as a key building block in the construction of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical research. Its utility stems from the inherent properties of the N-methoxy-N-methylamide moiety, which allows for the controlled addition of organometallic reagents to furnish ketones without the common pitfall of over-addition to the tertiary alcohol. The presence of a chlorine atom on the phenyl ring at the meta position further enhances its synthetic value by providing a handle for a variety of cross-coupling reactions, enabling the elaboration of the aromatic core. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-Chloro-N-methoxy-N-methylbenzamide, offering a technical resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. 3-Chloro-N-methoxy-N-methylbenzamide is a stable, crystalline solid under standard conditions, a characteristic that facilitates its handling and storage.
| Property | Value | Source |
| CAS Number | 145959-21-3 | [1] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Not widely reported, typical for similar small molecule amides | |
| Boiling Point | Not applicable (solid) | |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | |
| InChI | 1S/C9H10ClNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | [1] |
| SMILES | CN(OC)C(=O)c1cccc(Cl)c1 |
Spectroscopic Signature: Characterization and Quality Control
The structural integrity of 3-Chloro-N-methoxy-N-methylbenzamide is routinely confirmed by a suite of spectroscopic techniques. These data are not only crucial for identity confirmation but also for assessing the purity of the material before its use in sensitive downstream applications. Spectroscopic data for this compound are available from various commercial suppliers.[2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule. Based on data for analogous structures, the following characteristic shifts can be expected in CDCl₃:[5][6]
-
¹H NMR:
-
Aromatic protons (Ar-H) will appear in the range of δ 7.2-7.8 ppm, exhibiting coupling patterns consistent with a 1,3-disubstituted benzene ring.
-
The N-methoxy protons (N-O-CH₃) typically resonate as a singlet around δ 3.6-3.8 ppm.
-
The N-methyl protons (N-CH₃) appear as a singlet in the region of δ 3.2-3.4 ppm. It is worth noting that for some Weinreb amides, particularly those with ortho-substituents, restricted rotation around the amide C-N bond can lead to broadening or the appearance of multiple signals for the methoxy and methyl groups at room temperature.
-
-
¹³C NMR:
-
The carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 168-172 ppm.
-
The aromatic carbons will be found between δ 125-135 ppm, with the carbon bearing the chlorine atom showing a characteristic shift.
-
The N-methoxy carbon (N-O-CH₃) typically appears around δ 61-63 ppm.
-
The N-methyl carbon (N-CH₃) is generally observed in the region of δ 32-35 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a strong absorption band corresponding to the amide carbonyl stretch (νC=O), which is typically observed in the region of 1630-1680 cm⁻¹. Other significant absorptions include C-H stretching of the aromatic and methyl groups, and C-Cl stretching.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of the chlorine atom.
Synthesis of 3-Chloro-N-methoxy-N-methylbenzamide: Established Methodologies
The preparation of 3-Chloro-N-methoxy-N-methylbenzamide can be reliably achieved through several synthetic routes. The most common and industrially scalable method involves the acylation of N,O-dimethylhydroxylamine with 3-chlorobenzoyl chloride. An alternative route starting from 3-chlorobenzyl alcohol has also been reported.[7]
Protocol 1: Synthesis from 3-Chlorobenzoyl Chloride
This is the classical and most direct approach to Weinreb amide formation. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen of N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of the acid chloride.
Caption: Synthesis of 3-Chloro-N-methoxy-N-methylbenzamide from 3-chlorobenzoyl chloride.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of N,O-dimethylhydroxylamine hydrochloride in an anhydrous solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C in an ice bath, is added a suitable base (e.g., pyridine or triethylamine, typically 2.2 equivalents).
-
Addition of Acid Chloride: A solution of 3-chlorobenzoyl chloride in the same anhydrous solvent is added dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 12 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Work-up: The reaction is quenched by the addition of water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize any excess base. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure 3-Chloro-N-methoxy-N-methylbenzamide.
Protocol 2: Synthesis from 3-Chlorobenzyl Alcohol
An alternative, one-pot oxidative amidation has been developed, which avoids the use of the often lachrymatory acid chloride.[7]
Caption: Oxidative synthesis of 3-Chloro-N-methoxy-N-methylbenzamide.[7]
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, 3-chlorobenzyl alcohol, N,O-dimethylhydroxylamine hydrochloride, copper(II) acetate monohydrate (catalyst), calcium carbonate (base), and tert-butyl hydroperoxide (oxidant) are combined in acetonitrile.[7]
-
Reaction Progression: The reaction mixture is stirred at 80 °C for 24 hours.[7]
-
Work-up and Purification: After cooling to room temperature, the volatiles are removed under vacuum. The residue is then subjected to an extractive work-up with ethyl acetate and saturated aqueous sodium bicarbonate. The organic layer is dried and concentrated, and the resulting crude product is purified by silica gel column chromatography to yield the desired Weinreb amide.[7]
Chemical Reactivity: A Gateway to Molecular Diversity
The synthetic utility of 3-Chloro-N-methoxy-N-methylbenzamide lies in its predictable and selective reactivity. The Weinreb amide functionality serves as a stable precursor to ketones and aldehydes, while the chloro-substituted aromatic ring offers opportunities for further functionalization.
Reaction with Organometallic Reagents: The Cornerstone of Ketone Synthesis
The hallmark reaction of Weinreb amides is their clean conversion to ketones upon treatment with organolithium or Grignard reagents.[8] The key to this selectivity is the formation of a stable, chelated tetrahedral intermediate which resists further nucleophilic attack. This intermediate collapses to the ketone only upon aqueous work-up.
Caption: General reaction of 3-Chloro-N-methoxy-N-methylbenzamide with organometallic reagents.
This reaction is highly versatile, accommodating a wide range of organometallic partners, including alkyl, vinyl, aryl, and alkynyl species. For instance, the reaction of 3-Chloro-N-methoxy-N-methylbenzamide with phenylmagnesium bromide would yield 3-chlorobenzophenone, a valuable intermediate in medicinal chemistry.
Reduction to Aldehydes: A Controlled Transformation
In addition to ketone synthesis, Weinreb amides can be selectively reduced to the corresponding aldehydes using common hydride reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H). The reaction proceeds through a similar stable intermediate, which upon work-up furnishes the aldehyde without over-reduction to the alcohol.
Cross-Coupling Reactions of the Aryl Chloride
The chlorine atom on the aromatic ring of 3-Chloro-N-methoxy-N-methylbenzamide provides a valuable site for further molecular elaboration through various transition-metal-catalyzed cross-coupling reactions. These include, but are not limited to:
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form substituted anilines.
-
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes.
These reactions significantly expand the synthetic utility of this building block, allowing for the creation of a diverse library of complex molecules.
Applications in Research and Development
The unique reactivity profile of 3-Chloro-N-methoxy-N-methylbenzamide makes it a valuable intermediate in the synthesis of a wide range of target molecules, particularly in the pharmaceutical industry. Chloro-containing compounds are prevalent in a significant number of FDA-approved drugs.
While specific examples of the direct use of 3-Chloro-N-methoxy-N-methylbenzamide in the synthesis of marketed drugs are not readily found in the public domain, its structural motifs are present in numerous biologically active compounds. For instance, the 3-chlorobenzoyl moiety is a key component of various enzyme inhibitors and receptor antagonists. The ability to introduce this fragment and then further elaborate the molecule via the Weinreb amide functionality or the aryl chloride makes it a highly strategic starting material in drug discovery campaigns. For example, the related compound 3-chloro-4-methoxybenzenemethanamine is a key intermediate in the synthesis of Avanafil, a PDE-5 inhibitor.[5]
Safety, Handling, and Disposal
As with all chemical reagents, proper safety precautions must be observed when handling 3-Chloro-N-methoxy-N-methylbenzamide.
Hazard Identification
Based on available safety data for similar compounds, 3-Chloro-N-methoxy-N-methylbenzamide should be handled as a potentially hazardous substance. It may cause skin and eye irritation.[2][9] Inhalation of dust should be avoided. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.[2][9]
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or goggles are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Skin and Body Protection: A lab coat and appropriate footwear are necessary.
Handling and Storage
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[10][11]
-
Keep containers tightly closed when not in use.[11]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][11]
Disposal
Dispose of waste material in accordance with local, state, and federal regulations.[12] Unused material and contaminated containers should be treated as hazardous waste.[12]
Conclusion: A Versatile and Enabling Reagent
3-Chloro-N-methoxy-N-methylbenzamide is a powerful and versatile building block in modern organic synthesis. Its identity as a Weinreb amide provides a reliable and selective route to ketones and aldehydes, while the presence of the aryl chloride offers a gateway to a vast array of cross-coupling chemistries. The combination of these features in a single, stable, and readily accessible molecule makes it an invaluable tool for chemists engaged in the synthesis of complex and biologically relevant molecules. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic application of well-designed building blocks like 3-Chloro-N-methoxy-N-methylbenzamide will undoubtedly play a crucial role in advancing these fields.
References
Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences.
[9] Fisher Scientific. SAFETY DATA SHEET. 2024-04-01.
[2] SAFETY DATA SHEET. 2021-12-24.
[10] Apollo Scientific. 3-Chloro-4-(methoxycarbonyl)benzeneboronic acid Safety Data Sheet.
[11] Synquest Labs. 4-Fluoro-N-methoxy-N-methylbenzamide Safety Data Sheet.
[6] MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
[12] Dartmouth College. Hazardous Waste Disposal Guide.
[8] Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). 2020-04-22. [Link]
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